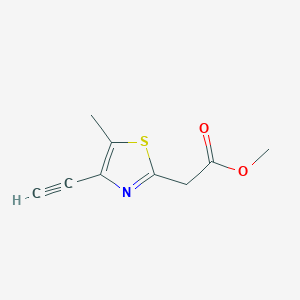

Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate typically involves the formation of the thiazole ring followed by the introduction of the ethynyl and methyl groups. One common synthetic route involves the reaction of a thioamide with an α-haloester under basic conditions to form the thiazole ring. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an ethynyl halide with a terminal alkyne in the presence of a palladium catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can occur at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate can be compared with other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds share the thiazole ring structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific ethynyl and methyl groups, which may confer distinct biological properties and reactivity compared to other thiazole derivatives.

Biological Activity

Methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate, with the CAS number 1566058-78-3, is a thiazole derivative that has garnered attention for its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in pharmacology.

- Molecular Formula : C₉H₉N₁O₂S

- Molecular Weight : 195.24 g/mol

- CAS Number : 1566058-78-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. Thiazole compounds have been shown to exhibit significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.

-

Mechanism of Action :

- Thiazoles are believed to inhibit bacterial growth by interfering with essential metabolic pathways. This includes disruption of cell wall synthesis and inhibition of nucleic acid synthesis.

-

In Vitro Studies :

- In vitro assays have demonstrated that this compound exhibits moderate to high inhibitory concentrations against several pathogenic bacteria. For example, compounds with similar structures have shown Minimum Inhibitory Concentrations (MICs) ranging from 25 µg/mL to over 1000 µg/mL against Mycobacterium tuberculosis and other resistant strains .

Anti-Tubercular Activity

A review on benzothiazole derivatives indicates that thiazole compounds can be effective against Mycobacterium tuberculosis. The biological evaluation of related thiazole compounds showed promising results:

| Compound | MIC (µg/mL) | Inhibition (%) |

|---|---|---|

| 7a | 7.7 ± 0.8 | 98 |

| 7b | NT | 32 |

| 7c | NT | 32 |

| INH | 0.2 | — |

These results suggest that this compound may share similar anti-tubercular properties due to structural similarities with effective benzothiazole derivatives .

Study on Thiazole Derivatives

A significant study focused on the synthesis and evaluation of various thiazole derivatives reported that compounds structurally related to this compound exhibited varying degrees of antimicrobial activity. The study utilized several synthetic pathways including:

- Knoevenagel Condensation

- Biginelli Reaction

- Molecular Hybridization Techniques

These methodologies allowed for the creation of a diverse library of thiazole derivatives which were then screened for biological activity .

Pharmacological Implications

The potential therapeutic applications of this compound extend beyond antimicrobial properties:

- Anticancer Activity : Some thiazole derivatives have shown cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Research indicates that certain thiazoles can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Properties

Molecular Formula |

C9H9NO2S |

|---|---|

Molecular Weight |

195.24 g/mol |

IUPAC Name |

methyl 2-(4-ethynyl-5-methyl-1,3-thiazol-2-yl)acetate |

InChI |

InChI=1S/C9H9NO2S/c1-4-7-6(2)13-8(10-7)5-9(11)12-3/h1H,5H2,2-3H3 |

InChI Key |

QUWYBQZWQUWRTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)CC(=O)OC)C#C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.